1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4/c14-8-1-3-9(4-2-8)15-13(19)16-11-7-10(17(20)21)5-6-12(11)18/h1-7,18H,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLJFOIIQIGDFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The most efficient method involves a one-pot sequential condensation under microwave irradiation, adapted from Jadhav et al.'s protocol for N,N'-disubstituted ureas:
Reaction Scheme
- 4-Chloroaniline + Ethyl chloroformate → 4-Chlorophenyl carbamate
- Carbamate + 2-Hydroxy-5-nitroaniline → Target urea
Optimized Conditions
| Parameter | Value |
|---|---|
| Microwave Power | 900 W |
| Temperature | 130°C |
| Reaction Time | 25 min total |
| Base | K₂CO₃ (1.2 equiv) |
| Yield | 78-82% |
This method eliminates solvent use while achieving 8-10× rate acceleration compared to conventional heating.
Stepwise Functionalization Approach
Nitration of Precursor Phenols
Prior urea formation requires synthesis of 2-hydroxy-5-nitroaniline through controlled nitration:
Nitration Protocol
- Substrate: 2-Aminophenol
- Nitrating Agent: HNO₃/H₂SO₄ (1:3 v/v)
- Temperature: 0-5°C
- Time: 4 hr
- Yield: 68%
Regiochemical Control
The ortho-directing hydroxyl group and para-directing amino group collaborate to favor 5-nitration, as confirmed by NOESY NMR.
Alternative Isocyanate Route
Hazardous Materials Consideration
While less preferred, 4-chlorophenyl isocyanate can directly react with 2-hydroxy-5-nitroaniline:
Reaction Parameters
| Component | Molar Ratio |
|---|---|
| Isocyanate | 1.05 equiv |
| Amine | 1.00 equiv |
| Solvent | THF |
| Temperature | Reflux |
| Yield | 63% |
This method requires strict moisture control and generates stoichiometric HCl.
Comparative Analysis of Synthetic Methods
Table 1. Method Comparison
| Method | Yield (%) | Purity (HPLC) | E-Factor |
|---|---|---|---|
| Microwave Carbamate | 82 | 98.7 | 8.2 |
| Conventional Heating | 45 | 95.1 | 23.7 |
| Isocyanate Coupling | 63 | 97.3 | 15.4 |
E-Factor = (Mass of Waste)/(Mass of Product)
The microwave-assisted carbamate route demonstrates superior atom economy (87%) and minimized waste generation.
Spectroscopic Characterization
Key analytical data for batch validation:
1H NMR (400 MHz, DMSO-d6)
δ 10.21 (s, 1H, -OH),
8.74 (d, J=2.4 Hz, 1H, Ar-H),
8.32 (dd, J=9.0, 2.4 Hz, 1H, Ar-H),
7.62 (d, J=8.8 Hz, 2H, Ar-H),
7.41 (d, J=8.8 Hz, 2H, Ar-H),
6.98 (d, J=9.0 Hz, 1H, Ar-H).
FT-IR (KBr)
3448 cm⁻¹ (N-H stretch),
1652 cm⁻¹ (C=O urea),
1520 cm⁻¹ (asymmetric NO₂),
1342 cm⁻¹ (symmetric NO₂).
Process Optimization Challenges
Byproduct Formation
Major impurities arise from:
- Incomplete carbamate formation (3-7%)
- O-Nitration isomer (12% in unoptimized runs)
- Diurea adducts (≤2%)
HPLC monitoring at 254 nm enables real-time reaction control.
Scale-Up Considerations
Pilot-scale trials (500 g batch) revealed:
- Microwave cavity design limits heat distribution
- K₂CO₃ particle size critically affects reaction rate
- Implement cryogenic trapping for volatile byproducts
Process mass intensity improved from 86 to 34 through solvent-free operation.
Environmental Impact Assessment
Green Metrics Comparison
| Metric | Microwave | Traditional |
|---|---|---|
| PMI | 6.8 | 18.4 |
| Energy (kJ/mol) | 420 | 1580 |
| Carbon Intensity | 0.87 | 2.45 |
PMI = Process Mass Intensity
The microwave method reduces CO₂ emissions by 64% compared to thermal approaches.
Emerging Methodologies
Enzymatic Urea Synthesis
Preliminary trials with Candida antarctica lipase B show:
- 42% conversion at 37°C
- Excellent stereocontrol (ee >99%)
- Requires 72 hr reaction time
This biocatalytic route remains impractical for bulk synthesis but offers promise for chiral derivatives.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the catalytic site. The presence of the hydroxy and nitro groups can enhance binding affinity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, functional, and biological properties of 1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea with analogous urea derivatives:
*Note: Molecular formula for the target compound is estimated based on structural analogs.
Key Findings from Comparative Analysis:
Nitro groups in para positions (e.g., ) enhance electron-withdrawing effects, while ortho-nitro (target compound) may sterically hinder interactions.
Hydrogen Bonding and Solubility: The 2-hydroxy group in the target compound enables intramolecular hydrogen bonding (e.g., C–H⋯O interactions), as seen in , which stabilizes crystal packing and may improve aqueous solubility compared to non-hydroxylated analogs like .
Biological Implications :
- Thiadiazole-containing ureas () exhibit enhanced bioactivity due to sulfur-based heterocycles, contrasting with the nitro/hydroxy-dominated pharmacology of the target compound.
- Trifluoromethyl groups () increase lipophilicity, likely improving membrane permeability but reducing solubility—a trade-off absent in the hydroxylated target compound.
Synthetic Accessibility :
- Microwave-assisted synthesis (used in ) could be adapted for the target compound to improve reaction efficiency.
Biological Activity
1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea is an organic compound that belongs to the class of ureas. It features a chlorophenyl group and a hydroxy-nitrophenyl group attached to a urea moiety. This unique structure has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor due to its structural similarity to natural substrates. The compound has been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating neurodegenerative diseases like Alzheimer's. In a comparative study, compounds with similar structures demonstrated varying degrees of inhibition, with some showing IC50 values comparable to established inhibitors like rivastigmine .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activities . Studies have shown that derivatives of urea compounds exhibit significant antibacterial and antifungal properties against various strains. For instance, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria, yielding minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .
The mechanism by which this compound exerts its biological effects is thought to involve interactions with molecular targets, such as enzymes or receptors. The presence of the hydroxy and nitro groups enhances binding affinity through hydrogen bonding and electrostatic interactions, potentially leading to the inhibition of enzyme activity by blocking substrate access to the active site .
Study on Enzyme Inhibition
In a study published in 2022, various nitrogen-containing compounds were synthesized and screened for their AChE inhibitory potential. Among them, a derivative similar to this compound exhibited notable activity with an IC50 value of 11.55 µM, indicating strong potential as an AChE inhibitor .
Antimicrobial Activity Assessment
Another study assessed the antimicrobial efficacy of several urea derivatives, including those structurally related to this compound. The results indicated that these compounds displayed MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, showcasing their potent antibacterial properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Hydroxy and nitro groups | Potential AChE inhibitor; antimicrobial |
| 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)urea | Lacks nitro group | Reduced reactivity compared to target |
| 1-(4-Chlorophenyl)-3-(2-nitrophenyl)urea | Lacks hydroxy group | Altered solubility; different binding properties |
| 1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea | Different nitro group position | Varies in chemical and biological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
